molecular formula C9H6ClNO2 B1437730 4-Chloroquinoline-6,7-diol CAS No. 1256637-72-5

4-Chloroquinoline-6,7-diol

Cat. No. B1437730
CAS RN: 1256637-72-5
M. Wt: 195.6 g/mol
InChI Key: VIMMURSJTXDJSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-CQD is C9H6ClNO2 .


Chemical Reactions Analysis

4-CQD is a useful reagent in the preparation of deuterated Tivozanib for improving pharmacokinetic properties . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .


Physical And Chemical Properties Analysis

4-CQD has a melting point of 242°C, and its boiling point is predicted to be 360.2±37.0 °C . This compound is soluble in many organic solvents, such as methanol, acetonitrile, and dimethylformamide. 4-CQD is highly stable under normal conditions and does not decompose easily, but it is likely to be sensitive to light and air.

Scientific Research Applications

Antimalarial Research

4-Chloroquinoline derivatives have been extensively studied for their antimalarial properties. Compounds like chloroquine (CQ) have been pivotal in malaria treatment, though resistance to these drugs has emerged. Studies on 4-aminoquinolines, including those with chloro groups, indicate their role in inhibiting beta-hematin formation, essential in antimalarial activity (Egan et al., 2000). Further research into novel 4-aminoquinoline derivatives has shown promising antimalarial potential, including efficacy against drug-resistant strains of Plasmodium falciparum (Šolaja et al., 2008).

Cancer Therapy Enhancement

Chloroquine and its analogs have shown potential in enhancing cancer therapies. Their lysosomotrophic properties are significant in increasing the efficacy and specificity of cancer treatments. These compounds may sensitize cancer cells to treatments like chemotherapy and radiation, suggesting a possible role as adjuvants in cancer therapy (Solomon & Lee, 2009).

Neurodegenerative Disease Treatment

Certain derivatives of 4-chloroquinoline, such as 4-arylselanyl-7-chloroquinolines, have been explored for their potential in treating neurodegenerative diseases. These compounds have demonstrated in vitro activity as acetylcholinesterase inhibitors and have shown promise in memory improvement in animal models, suggesting a potential therapeutic role in Alzheimer’s disease (Duarte et al., 2017).

Synthesis and Characterization

The synthesis of chloroquinoline compounds is a significant area of research, with studies focusing on developing efficient methods for producing various derivatives. This research includes exploring different reactions, characterizing the structural and chemical properties of the compounds, and understanding their interactions, such as with DNA or other biological molecules (Mao et al., 2014).

Safety And Hazards

4-CQD is classified as a warning signal word. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-chloroquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-1-2-11-7-4-9(13)8(12)3-5(6)7/h1-4,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMMURSJTXDJSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-6,7-diol

Synthesis routes and methods

Procedure details

In a tube with a stirring bar was introduced 4-chloro-6,7-dimethoxyquinoline (1.5 g, 6.71 mmol) and 15 g of pyridinium hydrochloride. The tube was sealed and the mixture stirred at 200° C. for 1 h. The reaction was cooled to RT and a saturated solution of NaHCO3 was added followed by EtOAc. The EtOAc layer was washed with a saturated solution of NaHCO3, and the aqueous solution was back extracted with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum. The crude mixture was used in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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